METHYL 4-BENZENESULFONAMIDO-5-CHLORO-2-METHOXYBENZOATE
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Overview
Description
Methyl 4-benzenesulfonamido-5-chloro-2-methoxybenzoate is an organic compound with the molecular formula C14H13ClNO5S It is a derivative of benzoic acid and is characterized by the presence of a benzenesulfonamido group, a chlorine atom, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-benzenesulfonamido-5-chloro-2-methoxybenzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-amino-5-chloro-2-methoxybenzoic acid.
Sulfonation: The amino group of the starting material is sulfonated using benzenesulfonyl chloride in the presence of a base such as pyridine. This reaction forms the benzenesulfonamido derivative.
Esterification: The carboxylic acid group is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-benzenesulfonamido-5-chloro-2-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amino group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amino derivatives.
Scientific Research Applications
Methyl 4-benzenesulfonamido-5-chloro-2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-benzenesulfonamido-5-chloro-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chlorine and methoxy groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Similar structure but with an acetamido group instead of a benzenesulfonamido group.
Methyl 5-chloro-2-methoxybenzoate: Lacks the sulfonamido group, making it less reactive in certain chemical reactions.
Methyl 4-amino-5-chloro-2-methoxybenzoate: Contains an amino group instead of a sulfonamido group, leading to different reactivity and applications.
Uniqueness
Methyl 4-benzenesulfonamido-5-chloro-2-methoxybenzoate is unique due to the presence of the benzenesulfonamido group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
methyl 4-(benzenesulfonamido)-5-chloro-2-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO5S/c1-21-14-9-13(12(16)8-11(14)15(18)22-2)17-23(19,20)10-6-4-3-5-7-10/h3-9,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQVSNRZXZYCGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)Cl)NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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